(-)-Scopolamine,n-Butyl-, bromide

Pharmacology Receptor Binding Drug Discovery

Butylscopolamine bromide, also known as (-)-Scopolamine n-butyl bromide or hyoscine butylbromide, is a quaternary ammonium derivative of the alkaloid scopolamine. It is primarily utilized as an antimuscarinic agent, acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChR).

Molecular Formula C21H30BrNO4
Molecular Weight 440.4 g/mol
Cat. No. B1251648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Scopolamine,n-Butyl-, bromide
Molecular FormulaC21H30BrNO4
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1
InChIKeyHOZOZZFCZRXYEK-BITHUKPRSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylscopolamine Bromide: Product Specifications, Purity, and Key Identifiers for Research Sourcing


Butylscopolamine bromide, also known as (-)-Scopolamine n-butyl bromide or hyoscine butylbromide, is a quaternary ammonium derivative of the alkaloid scopolamine [1]. It is primarily utilized as an antimuscarinic agent, acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChR) [2]. The compound is available as a research-grade chemical with a minimum purity of 98% (HPLC or TLC), appearing as a white powder . Its molecular formula is C21H30BrNO4, with a molecular weight of approximately 440.37 g/mol . Key product identifiers include the CAS number 149-64-4 and the MDL number MFCD00078561 [3].

Why Scopolamine Derivatives Cannot Be Interchanged: Key Differentiators for Butylscopolamine Bromide in Scientific Workflows


Scopolamine derivatives are not functionally interchangeable due to structural modifications that profoundly alter their pharmacokinetic and pharmacodynamic profiles. The critical distinction lies in the quaternary ammonium structure of butylscopolamine bromide, which confers a permanent positive charge [1]. This contrasts with the tertiary amine structure of scopolamine hydrobromide, which is neutral and readily crosses the blood-brain barrier (BBB) [2]. Consequently, butylscopolamine bromide is largely confined to the periphery, minimizing central nervous system effects, while scopolamine hydrobromide induces robust central effects [3]. This fundamental difference in BBB penetration is the primary driver for selecting one compound over another for specific experimental models. Furthermore, even among quaternary derivatives, variations in the alkyl group (e.g., methyl vs. butyl) can influence receptor binding kinetics and tissue distribution, rendering simple substitution without validation scientifically unsound [4].

Quantitative Comparative Evidence for Butylscopolamine Bromide vs. Closest Analogs


mAChR Antagonism: Butylscopolamine Bromide Exhibits 22-Fold Lower Potency than Atropine

In a direct comparison of muscarinic acetylcholine receptor (mAChR) antagonism, butylscopolamine bromide demonstrates an IC50 of 55.3 ± 4.3 nM . This is significantly higher (i.e., lower potency) than the IC50 of 2.5 nM reported for atropine, a non-selective mAChR antagonist . The 22-fold difference in potency highlights that butylscopolamine bromide is a less potent antagonist at the mAChR, which may be advantageous in certain experimental contexts where a milder cholinergic block is desired.

Pharmacology Receptor Binding Drug Discovery

Blood-Brain Barrier Penetration: Butylscopolamine Bromide is Peripherally Restricted Unlike Scopolamine Hydrobromide

The defining differential feature of butylscopolamine bromide is its inability to effectively cross the blood-brain barrier (BBB), a direct consequence of its quaternary ammonium structure [1]. In contrast, scopolamine hydrobromide, a tertiary amine, readily penetrates the CNS [2]. This is not merely a qualitative statement; it is a functional dichotomy. Experimental studies using butylscopolamine as a control agent confirm it does not produce the central cholinergic effects (e.g., cognitive deficits) seen with scopolamine, even when it can evoke a negative BOLD signal in the prefrontal cortex, an effect attributed to a peripheral vascular mechanism rather than direct CNS action [3].

Neuroscience Pharmacokinetics Behavioral Models

Oral Bioavailability: Butylscopolamine Bromide Shows <1% Systemic Availability, Confirming its Local GI Action

Butylscopolamine bromide exhibits extremely low oral bioavailability, consistently reported as less than 1% [1]. This is in stark contrast to scopolamine hydrobromide, which has a much higher oral bioavailability (estimated around 27% for transdermal formulations, with oral forms being significant) [2]. The low systemic availability of butylscopolamine bromide is due to its high polarity, poor absorption, and extensive first-pass metabolism, which confines its action primarily to the gastrointestinal tract lumen and mucosa [3]. This pharmacokinetic profile is a key differentiator from other antimuscarinics that achieve significant systemic concentrations.

Gastroenterology Pharmacokinetics Drug Formulation

Optimal Application Scenarios for Butylscopolamine Bromide Based on Evidence


Peripheral vs. Central Cholinergic Function Dissection in Rodent Behavioral Models

Butylscopolamine bromide is the definitive tool for researchers seeking to dissect peripheral from central cholinergic contributions in behavioral assays. Its inability to cross the BBB [1] allows it to serve as an active control to differentiate between centrally-mediated effects (induced by scopolamine hydrobromide) and any confounding peripheral anticholinergic actions (e.g., on gastrointestinal motility or heart rate). This was demonstrated in a study where butylscopolamine, despite causing a negative BOLD signal, did not produce the cognitive deficits associated with central mAChR blockade [2]. Using butylscopolamine bromide in this context ensures that observed effects are accurately attributed to central cholinergic pathways.

In Vitro Gastrointestinal Smooth Muscle Contractility Assays Requiring a Locally-Active Antispasmodic

Given its established antispasmodic effect on gastrointestinal smooth muscle [1] and its local action profile [2], butylscopolamine bromide is ideal for ex vivo or in vitro assays investigating GI motility. Its high affinity for mAChRs on smooth muscle cells (IC50 55.3 nM) ensures potent blockade of acetylcholine-induced contractions. Furthermore, its low systemic bioavailability (<1%) [3] is irrelevant in a controlled bath environment, while its known potency allows for precise dose-response curve generation. This compound is the standard for establishing baseline mAChR-mediated smooth muscle responses in isolated tissue preparations like ileum or colon strips.

Preclinical Studies of Visceral Pain and Spasms Where CNS Side Effects are a Confounding Variable

For researchers modeling visceral pain, such as in irritable bowel syndrome (IBS) or ureteral colic [1], butylscopolamine bromide offers a significant advantage over CNS-penetrant antimuscarinics. Its peripheral restriction minimizes the confounding effects of sedation, cognitive impairment, or mydriasis that are characteristic of compounds like scopolamine or atropine [2]. This allows for a cleaner interpretation of analgesic or antispasmodic efficacy specifically at the level of the visceral organ. Studies have directly utilized butylscopolamine bromide for this purpose, leveraging its selectivity for peripheral mAChRs on smooth muscle to isolate its therapeutic potential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Scopolamine,n-Butyl-, bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.